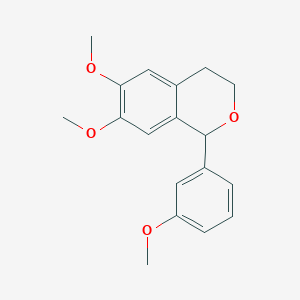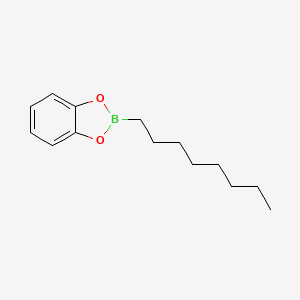
2-Octyl-2H-1,3,2-benzodioxaborole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octyl-2H-1,3,2-benzodioxaborole is an organic compound with the molecular formula C14H21BO2 It is part of the benzodioxaborole family, which is characterized by a boron atom integrated into a dioxaborole ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-2H-1,3,2-benzodioxaborole typically involves the reaction of catechol with boronic acids or boronates under specific conditions. One common method includes the use of 2-octylboronic acid and catechol in the presence of a dehydrating agent to facilitate the formation of the benzodioxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Análisis De Reacciones Químicas
Types of Reactions
2-Octyl-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized benzodioxaborole derivatives .
Aplicaciones Científicas De Investigación
2-Octyl-2H-1,3,2-benzodioxaborole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its use in medicinal chemistry, including its potential as an antimicrobial agent.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Octyl-2H-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with various biomolecules, influencing their activity and function. This property is particularly useful in medicinal chemistry, where it can inhibit enzymes or disrupt biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1,3,2-benzodioxaborole: Similar in structure but contains a bromine atom instead of an octyl group.
Bis(catecholato)diboron: Another benzodioxaborole derivative with different substituents.
2H-1,3,2-benzodioxaborole: The parent compound without any substituents.
Uniqueness
Its structure allows for unique interactions in chemical and biological systems, making it a valuable compound in research and industry .
Propiedades
Número CAS |
98875-37-7 |
|---|---|
Fórmula molecular |
C14H21BO2 |
Peso molecular |
232.13 g/mol |
Nombre IUPAC |
2-octyl-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C14H21BO2/c1-2-3-4-5-6-9-12-15-16-13-10-7-8-11-14(13)17-15/h7-8,10-11H,2-6,9,12H2,1H3 |
Clave InChI |
DTEWYFLNXKZSHA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC2=CC=CC=C2O1)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)


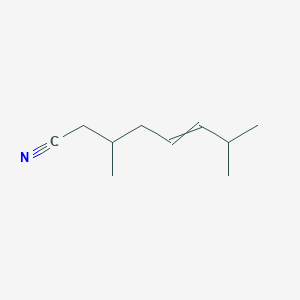
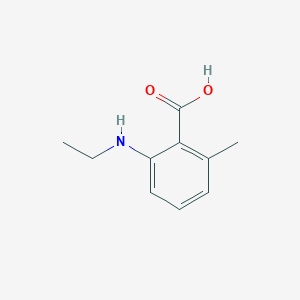
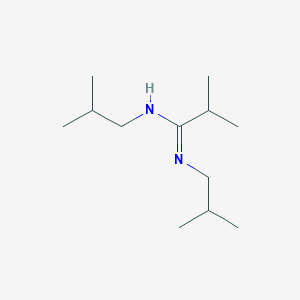

![4-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]aniline](/img/structure/B14346749.png)

![4,4,5,5,6,6,7,7-Octamethylspiro[2.4]heptane](/img/structure/B14346755.png)
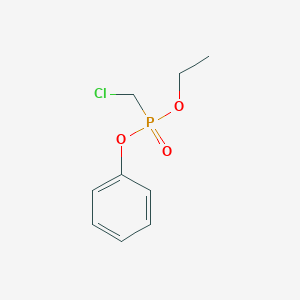
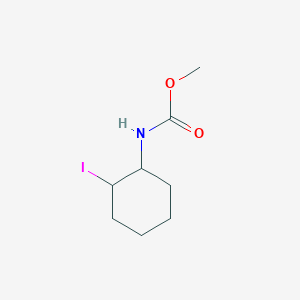
![3-Benzyl-2-methylpyrido[2,3-h]quinazolin-4(3H)-one](/img/structure/B14346787.png)
